molecular formula C13H17BrO B7845058 (4-Bromophenyl)(cyclohexyl)methanol

(4-Bromophenyl)(cyclohexyl)methanol

Cat. No.: B7845058
M. Wt: 269.18 g/mol
InChI Key: XKFJSRHMJKPHGG-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(cyclohexyl)methanol: is an organic compound characterized by a bromophenyl group attached to a cyclohexyl ring and a hydroxyl group

Synthetic Routes and Reaction Conditions:

  • Bromination of (Cyclohexyl)methanol: The compound can be synthesized by the bromination of (cyclohexyl)methanol using bromine in the presence of a suitable catalyst.

  • Grignard Reaction: Another method involves the reaction of cyclohexyl magnesium bromide with formaldehyde followed by hydrolysis.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(4-Bromophenyl)(cyclohexyl)methanol: undergoes various types of reactions:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: 4-Bromophenyl(cyclohexyl)ketone or 4-Bromophenyl(cyclohexyl)carboxylic acid.

  • Reduction Products: (4-Bromophenyl)(cyclohexyl)methane or (4-Bromophenyl)(cyclohexyl)amine.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(cyclohexyl)methanol: has several applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

(4-Bromophenyl)(cyclohexyl)methanol: can be compared to other similar compounds, such as (4-Bromophenyl)methanol and (Cyclohexyl)methanol . Its uniqueness lies in the combination of the bromophenyl and cyclohexyl groups, which provides distinct chemical and biological properties.

Comparison with Similar Compounds

  • (4-Bromophenyl)methanol

  • (Cyclohexyl)methanol

  • Benzhydrol, 4-bromo-

  • Methanol, bis(4-bromophenyl)-

(4-Bromophenyl)(cyclohexyl)methanol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

(4-bromophenyl)-cyclohexylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFJSRHMJKPHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-bromobenzaldehyde (4.5 g, 24.32 mmol) in THF (40 ml) was immersed in an ice/methanol bath, followed by the dropwise addition of cyclohexylmagnesium chloride (2M) in diethylether (18.24 ml, 36.5 mmol) at −1° C. to +2° C. The reaction was allowed to warm up to room temperature and the reaction was stopped after 1 hr. The reaction mixture was quenched with saturated aqueous NH4Cl solution before dilution with ethyl acetate. The organic phase was separated and washed with brine. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to obtain the crude product which was purified by flash chromatography (normal phase, n-heptane (isom. mixture)/ethyl acetate 4:1) to obtain the title compound as yellow oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
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Quantity
40 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
18.24 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1,4-dibromobenzene (42.4 mmol, 10 g) in THF (100 mL) at −78° C. was added dropwise n-BuLi (42.4 mmol, 2 M in hexane). The mixture was stirred at −78° C. for 0.5 h., cyclohexanecarboxaldehyde (42.4 mmol, 4.8 g) was added. The mixture was stirred at −78° C. for 0.5 h and then warmed to r.t. The reaction mixture was diluted with EtOAc, washed with NaHCO3 and brine. The organic extract was dried (anhyd. MgSO4) and concentrated under reduced pressure to give an oil. Chromatography gave the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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